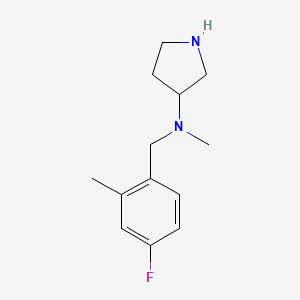

N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine

Description

N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring substituted with a methyl group at the 3-position and a 4-fluoro-2-methylbenzyl group. This compound belongs to a class of bioactive molecules where structural variations in the benzyl and amine moieties significantly influence pharmacological profiles .

Properties

IUPAC Name |

N-[(4-fluoro-2-methylphenyl)methyl]-N-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-10-7-12(14)4-3-11(10)9-16(2)13-5-6-15-8-13/h3-4,7,13,15H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBZCQHYJJDBQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CN(C)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with N-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of nitro, sulfonyl, or other substituted derivatives on the benzyl ring.

Scientific Research Applications

Medicinal Chemistry

N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine is primarily studied for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features allow for interactions with various biological targets, including enzymes and receptors.

Mechanism of Action:

- Enhanced Binding Affinity : The fluorine atom increases binding affinity through strong hydrogen bonds and dipole interactions.

- Structural Rigidity : The pyrrolidine ring provides conformational stability, which is crucial for effective biological interaction.

Materials Science

The compound's unique structure makes it a candidate for synthesizing novel materials with specific electronic or optical properties. Research indicates that compounds with similar structures can be utilized in the development of advanced materials for electronics and photonics.

Biological Research

In biological research, this compound serves as a probe to study the interactions of fluorinated compounds with biological systems. Its potential applications include:

- Antidepressant Activity : Similar compounds have shown mood-enhancing properties.

- Analgesic Properties : Related pyrrolidine derivatives possess analgesic effects.

- Antipsychotic Potential : Modifications in similar structures indicate possible therapeutic uses for this compound.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to this compound:

- Antidepressant Activity : Research indicates that similar compounds exhibit significant antidepressant effects, suggesting this compound may also enhance mood.

- Analgesic Properties : Studies show that related pyrrolidine derivatives possess analgesic effects, indicating potential pain-relieving applications.

- Antipsychotic Potential : Investigations into piperazine derivatives suggest that modifications in similar structures can lead to antipsychotic activities, hinting at possible therapeutic uses for this compound.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzyl Group

The benzyl group’s substitution pattern is critical for molecular interactions. Key comparisons include:

N-((2-Chlorothiazol-5-yl)methyl)-N-methylpyrrolidin-3-amine ():

- Increased lipophilicity (logP ~3.5 vs. ~2.8 for pyrrolidine derivatives) may affect membrane permeability .

Table 1: Substituent Impact on Key Properties

| Compound | Substituent | Molecular Weight | logP (Estimated) | Key Feature |

|---|---|---|---|---|

| Target Compound | 4-Fluoro-2-methyl | ~247 | 2.8 | Balanced steric/electronic effects |

| N-(2-Bromo-4-fluorobenzyl)-... | 2-Bromo-4-fluoro | 287.18 | 3.2 | High steric bulk |

| N-((2-Chlorothiazol-5-yl)methyl)-... | 2-Chlorothiazol-5-yl | ~260 | 3.0 | Heterocyclic interaction potential |

Amine Moieties and Cyclic Backbones

Variations in the amine structure influence solubility and target engagement:

Biological Activity

N-(4-Fluoro-2-methylbenzyl)-N-methylpyrrolidin-3-amine is a synthetic compound characterized by a unique structural configuration that includes a pyrrolidine ring substituted with a 4-fluoro-2-methylbenzyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which may include interactions with various molecular targets, such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features a fluorine atom, which is known to influence the pharmacokinetic properties of compounds. The presence of the pyrrolidine moiety is often associated with diverse biological activities, making this compound a candidate for further research in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with N-methylpyrrolidine in the presence of a base, such as sodium hydride or potassium carbonate, often in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. This synthetic route can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can alter the activity of enzymes or receptors, leading to various pharmacological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential applications in treating conditions related to enzyme dysregulation or receptor modulation.

Case Studies and Research Findings

- In Vitro Studies :

- In Vivo Efficacy :

- Pharmacological Profiles :

Applications in Medicinal Chemistry

Given its unique structure and preliminary findings regarding its biological activity, this compound holds potential for development as a therapeutic agent. Its applications may include:

- Cancer Therapy : Targeting specific kinases involved in tumor growth.

- Neurological Disorders : Investigating its effects on neurotransmitter systems due to the pyrrolidine structure.

- Antimicrobial Activity : Exploring its potential against various pathogens based on structural similarities with other bioactive compounds .

Summary Table of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.